molecular formula C6H7BrClN3 B8526775 4-Bromo-6-chloro-5-ethylpyridazin-3-amine

4-Bromo-6-chloro-5-ethylpyridazin-3-amine

Cat. No. B8526775
M. Wt: 236.50 g/mol
InChI Key: HDZNBCJJXUDWCZ-UHFFFAOYSA-N
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Patent
US07723336B2

Procedure details

The mixture of 6-Chloro-5-ethylpyridazin-3-amine and chloro-4-ethylpyridazin-3-amine (3.50 g, 0.022 mol) from 1b and NaHCO3 (3.73 g, 0.044 mol, 2 eq) were suspended in MeOH (20 mL) and treated with Br2 (1.25 mL, 0.024 mol). The mixture was stirred at room temperature for 24 h, then filtered. The filtrate was condensed in vacuo. The resulting residue was resuspended in EtOAc (100 mL) and washed sequentially with sat. aqueous NaHCO3 solution (2×20 mL) and aqueous NaCl solution (1×20 mL). The solution was dried over sodium sulfate. The solvent was removed in vacuo to give crude 4-bromo-6-chloro-5-ethylpyridazin-3-amine. LC/MS, m/e 236 (M+1). HPLC Rt, 2.15 min. Waters Sunfire C18 column (4.6×50 mm). 0%-100% B. Solvent B: (90% MeOH, 10% H2O, 0.1% TFA). Solvent A: (10% MeOH, 90% H2O, 0.1% TFA). Gradient, start % B=0, final % B=100, gradient time 4 min, hold at 100% B 1 min, flow rate 4 mL/min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
chloro-4-ethylpyridazin-3-amine
Quantity
3.5 g
Type
reactant
Reaction Step One
[Compound]
Name
1b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.73 g
Type
reactant
Reaction Step One
Name
Quantity
1.25 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[N:6][C:5]([NH2:8])=[CH:4][C:3]=1[CH2:9][CH3:10].ClC1C(CC)=C(N)N=NC=1.C([O-])(O)=O.[Na+].[Br:26]Br>CO.CCOC(C)=O>[Br:26][C:4]1[C:3]([CH2:9][CH3:10])=[C:2]([Cl:1])[N:7]=[N:6][C:5]=1[NH2:8] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(N=N1)N)CC
Name
chloro-4-ethylpyridazin-3-amine
Quantity
3.5 g
Type
reactant
Smiles
ClC=1C(=C(N=NC1)N)CC
Name
1b
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3.73 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Two
Name
Quantity
1.25 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
condensed in vacuo
WASH
Type
WASH
Details
washed sequentially with sat. aqueous NaHCO3 solution (2×20 mL) and aqueous NaCl solution (1×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC1=C(N=NC(=C1CC)Cl)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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